![molecular formula C18H16FNO6S B2796434 methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327178-53-9](/img/structure/B2796434.png)
methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate is an organic compound that has drawn attention in both academic and industrial research due to its unique chemical structure and properties
Preparation Methods
The synthesis of this compound involves several steps. Typically, it starts with the formation of the benzodioxin ring system, which can be achieved through the condensation of catechol with formaldehyde under acidic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with the appropriate amine to introduce the amino group.
Following this, the introduction of the sulfonyl group is usually performed through sulfonylation, where the appropriate sulfonyl chloride reacts with the amine group in the presence of a base, such as pyridine, to yield the sulfonamide intermediate. The final step involves the esterification of the sulfonamide intermediate with methyl acrylate under conditions that typically involve a catalyst like p-toluenesulfonic acid to form the desired product, methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate.
In industrial production, these reactions are scaled up and optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are fine-tuned to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, reflecting its structural complexity:
Oxidation and Reduction: : The benzodioxin ring and sulfonyl groups can be targets for oxidation-reduction reactions, often leading to the formation of sulfoxides or sulfones.
Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, with common reagents being halogens, nitrating agents, and sulfonating agents.
Addition: : The acrylate moiety is susceptible to Michael addition reactions, where nucleophiles such as amines or thiols can add across the double bond.
Scientific Research Applications
The compound has found applications across various fields of scientific research:
Chemistry: : It is used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : It serves as an intermediate in the synthesis of bioactive molecules, including pharmaceuticals that target specific enzymes or receptors.
Medicine: : Due to its structural attributes, it is studied for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: : It is employed in the synthesis of specialty chemicals and materials, including polymers with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interactions with molecular targets through its functional groups. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The acrylate group can undergo Michael addition, reacting with nucleophilic sites in biological molecules, which can alter their function.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate stands out due to its unique combination of the benzodioxin ring and the sulfonyl acrylate moiety. Similar compounds include:
Methyl (2E)-3-(phenylamino)-2-(phenylsulfonyl)acrylate: : Lacks the benzodioxin ring, making it less reactive.
Ethyl (2E)-3-(4-methoxyphenylamino)-2-(methylsulfonyl)acrylate: : Contains different substituents on the aromatic ring, altering its chemical properties.
Properties
IUPAC Name |
methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6S/c1-24-18(21)17(27(22,23)14-5-2-12(19)3-6-14)11-20-13-4-7-15-16(10-13)26-9-8-25-15/h2-7,10-11,20H,8-9H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJOTGRCGBIWNT-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC2=C(C=C1)OCCO2)/S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
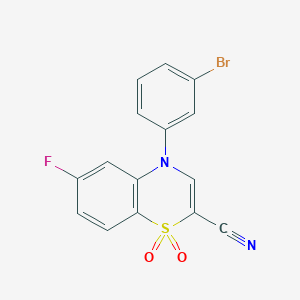
![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2796357.png)
![1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2796362.png)
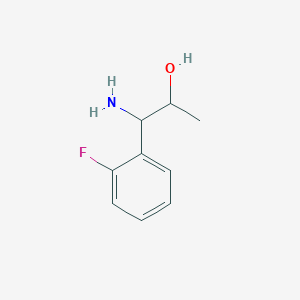
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2796364.png)
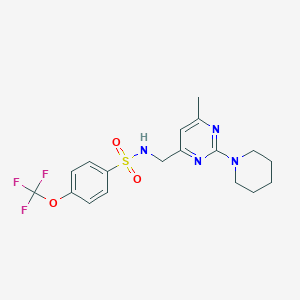
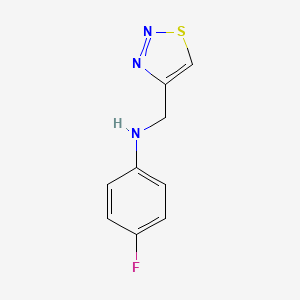
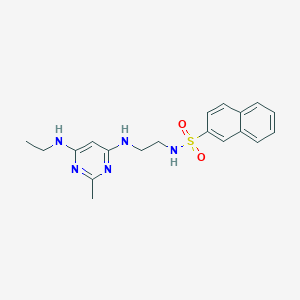


![N-(1,3-benzodioxol-5-yl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796371.png)
![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)
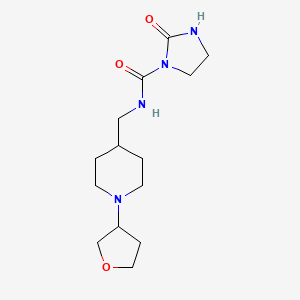
![4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2796374.png)
